(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

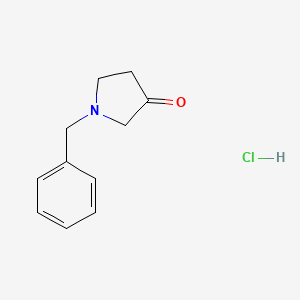

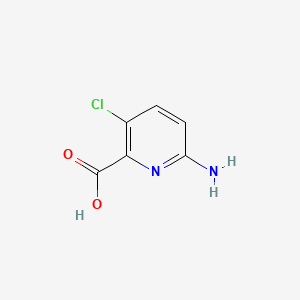

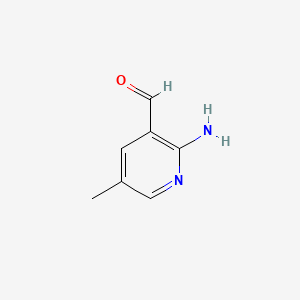

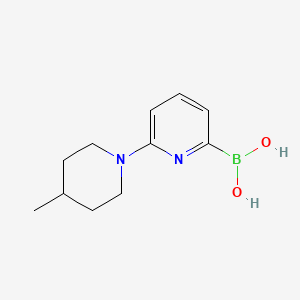

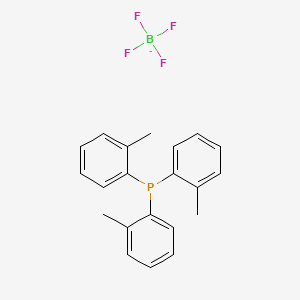

“(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C11H17BN2O2 . It is used in various chemical reactions and has a molecular weight of 220.08 .

Synthesis Analysis

The synthesis of pyridinylboronic acids, such as “(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid”, often involves palladium-catalyzed cross-coupling reactions . The general procedure involves the use of a Pd catalyst and a base in a suitable solvent at a specific temperature for a certain duration . The yield of the reaction can vary depending on the specific conditions .Molecular Structure Analysis

The molecular structure of “(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid” consists of a pyridine ring attached to a boronic acid group and a methylpiperidine group . The boronic acid group is attached to the 2-position of the pyridine ring, and the methylpiperidine group is attached to the 6-position .Chemical Reactions Analysis

Pyridinylboronic acids, such as “(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis

“(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid” is a solid compound . It has a molecular weight of 220.08 and a molecular formula of C11H17BN2O2 . Further physical and chemical properties may depend on the specific conditions under which the compound is stored and used.Applications De Recherche Scientifique

- (6-(4-MePip)Pyridin-2-yl)boronic acid serves as a valuable boronate ester in Suzuki-Miyaura reactions. These reactions allow for the synthesis of complex organic molecules by coupling aryl or vinyl boronic acids with aryl or vinyl halides. The resulting products find applications in medicinal chemistry, materials science, and natural product synthesis .

- Recent research has highlighted the potential of boronic acid derivatives, including (6-(4-MePip)Pyridin-2-yl)boronic acid , as anti-fibrotic agents. These compounds exhibit promising activity against fibrosis-related processes, making them relevant for treating conditions such as liver fibrosis and pulmonary fibrosis .

- Boronic acids can act as reversible inhibitors of serine/threonine kinases. Researchers have explored their use in cancer therapy by targeting specific kinases involved in cell signaling pathways(6-(4-MePip)Pyridin-2-yl)boronic acid may play a role in developing kinase inhibitors with improved selectivity and efficacy .

- Boronic acids are known for their affinity toward diols and sugars. Researchers have functionalized boronic acids to create fluorescent probes and sensors for detecting glucose levels, glycoproteins, and other biomolecules(6-(4-MePip)Pyridin-2-yl)boronic acid could be part of such sensor designs .

- Boronic acids contribute to the construction of MOFs, porous materials with diverse applications. By incorporating (6-(4-MePip)Pyridin-2-yl)boronic acid into MOF structures, researchers can tailor their properties for gas storage, catalysis, and drug delivery .

- Boronic acids participate in supramolecular interactions, forming complexes with other molecules through hydrogen bonding. These interactions are essential in host-guest chemistry, molecular recognition, and self-assembly(6-(4-MePip)Pyridin-2-yl)boronic acid can be part of such studies .

Suzuki-Miyaura Cross-Coupling Reactions

Anti-Fibrotic Agents

Protein Kinase Inhibitors

Fluorescent Probes and Sensors

Metal-Organic Frameworks (MOFs)

Supramolecular Chemistry

Mécanisme D'action

The mechanism of action of “(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid” in chemical reactions often involves its role as a reagent in cross-coupling reactions . In these reactions, the boronic acid group on the pyridine ring undergoes transmetalation with the palladium catalyst, leading to the formation of a new carbon-carbon bond .

Orientations Futures

The future directions for the use of “(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid” could involve its application in the synthesis of new chemical compounds and in the development of new reaction methodologies. Its use in Suzuki–Miyaura cross-coupling reactions suggests potential applications in the synthesis of complex organic molecules .

Propriétés

IUPAC Name |

[6-(4-methylpiperidin-1-yl)pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-9-5-7-14(8-6-9)11-4-2-3-10(13-11)12(15)16/h2-4,9,15-16H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKLGORIKSNVSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2CCC(CC2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671266 |

Source

|

| Record name | [6-(4-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310404-14-8 |

Source

|

| Record name | [6-(4-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)